molecular formula C11H13Cl2N3OS B5813323 N-(3,4-dichlorophenyl)-N'-4-morpholinylthiourea CAS No. 454229-37-9

N-(3,4-dichlorophenyl)-N'-4-morpholinylthiourea

Cat. No.: B5813323
CAS No.: 454229-37-9
M. Wt: 306.2 g/mol
InChI Key: SFRXXKCDEXUILG-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea: is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a morpholine ring and a dichlorophenyl group attached to the thiourea moiety

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3OS/c12-9-2-1-8(7-10(9)13)14-11(18)15-16-3-5-17-6-4-16/h1-2,7H,3-6H2,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRXXKCDEXUILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241186
Record name N-(3,4-Dichlorophenyl)-N′-4-morpholinylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454229-37-9
Record name N-(3,4-Dichlorophenyl)-N′-4-morpholinylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454229-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)-N′-4-morpholinylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea typically involves the reaction of 3,4-dichloroaniline with morpholine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3,4-dichloroaniline is reacted with thiophosgene to form the corresponding isothiocyanate intermediate.

    Step 2: The isothiocyanate intermediate is then reacted with morpholine to yield N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Propanil (N-(3,4-dichlorophenyl)propanamide): A widely used herbicide with a similar dichlorophenyl group.

    Triclocarban (N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)urea): An antibacterial agent used in personal care products.

Uniqueness: N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

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